Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(6-oxa-9-azaspiro[36]decane-9-carbonyl)thiophene-2-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction often uses reagents such as formaldehyde and an acid catalyst under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides unique steric and electronic properties that can be exploited in the design of new compounds.
Biology
In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific proteins or enzymes makes it valuable in biochemical research.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, leading to new therapeutic options.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.
Mechanism of Action
The mechanism by which Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets such as proteins or enzymes. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
6-oxa-9-azaspiro[3.6]decane: A related compound with a similar spirocyclic core.
1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different ring sizes.
Uniqueness
Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate is unique due to the presence of both the spirocyclic core and the thiophene ring. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-19-14(18)12-4-3-11(21-12)13(17)16-7-8-20-10-15(9-16)5-2-6-15/h3-4H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHBETKUOIEVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)N2CCOCC3(C2)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.